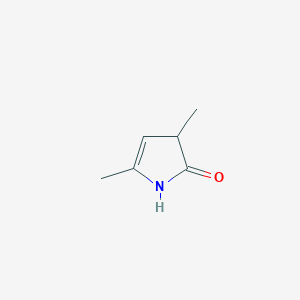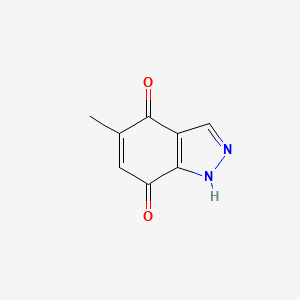
5-Methyl-1h-indazole-4,7-dione
Vue d'ensemble
Description
5-Methyl-1h-indazole-4,7-dione is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole has a wide variety of medicinal applications, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Synthesis Analysis
The synthesis of indazoles has been a subject of interest in recent years. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis
Indazole-containing compounds have a wide range of pharmacological activities. The chemical reactions involved in the synthesis of these compounds often involve transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Applications De Recherche Scientifique
Synthesis and Chemical Structure Analysis
5-Methyl-1H-indazole-4,7-dione has been a subject of interest in synthetic chemistry. A study by Nan'ya et al. (1987) explored the 1,3-dipolar cycloaddition of 3-phenylsydnone with p-toluquinone, resulting in 5-methyl-2-phenyl-2H-indazole-4,7-diones. This process, while showing no regioselectivity, led to the creation of various derivatives with potential applications in chemical synthesis (Nan'ya et al., 1987).
Antiproliferative Potential and Anticancer Research
Molinari et al. (2015) conducted research on 1H-Benzo[f]indazole-4,9-dione derivatives, including 5-Methyl-1H-indazole-4,7-dione, conjugated with C-protected amino acids. These compounds were evaluated for their antiproliferative activity on cancer cell lines. The results suggested that these derivatives are promising for the development of new anticancer agents (Molinari et al., 2015).
Inhibition of Bromodomain-Containing Proteins
Yoo et al. (2018) highlighted the potential of indazole-4,7-dione derivatives as inhibitors of bromodomain-containing protein 4 (BRD4), a regulator of cancer cell proliferation. The study identified 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione as a potent inhibitor, demonstrating significant in vivo tumor size reduction (Yoo et al., 2018).
Protein Kinase B/Akt Inhibition for Cancer Therapy
Ko et al. (2006) synthesized 5-arylamino-6-chloro-1H-indazole-4,7-diones and evaluated their inhibitory activity on protein kinase B/Akt, a key player in cancer cell survival and growth. The study revealed dual inhibitory effects on both the activity and phosphorylation of Akt1 in cancer cells, indicating the therapeutic potential of these compounds (Ko et al., 2006).
Antitumor Evaluation
Conway et al. (1983) synthesized a series of aziridinyl-substituted 1(2)H-indazole-4,7-diones, including 5-Methyl-1H-indazole-4,7-dione, and tested their efficacy against Ehrlich ascites carcinoma in mice. Notably, several compounds demonstrated significant antitumor activity, offering insights into potential cancer therapies (Conway et al., 1983).
Application in Trypanocidal Agents
Tapia et al. (2002) researched the synthesis of new indazol-4,7-dione derivatives as potential trypanocidal agents. This study underlines the potential use of 5-Methyl-1H-indazole-4,7-dione in combating diseases like trypanosomiasis, which is caused by parasitic protozoans (Tapia et al., 2002).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions in this field could involve the development of new synthetic methods and the exploration of new biological activities of indazole derivatives.
Propriétés
IUPAC Name |
5-methyl-1H-indazole-4,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-4-2-6(11)7-5(8(4)12)3-9-10-7/h2-3H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXBJVDUHIECQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C1=O)C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601008209 | |
| Record name | 5-Methyl-2H-indazole-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601008209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1h-indazole-4,7-dione | |
CAS RN |
88522-63-8 | |
| Record name | NSC100408 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-2H-indazole-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601008209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



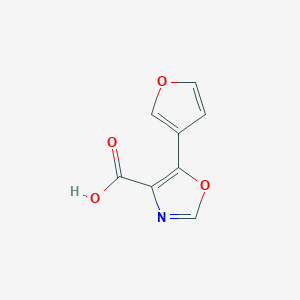
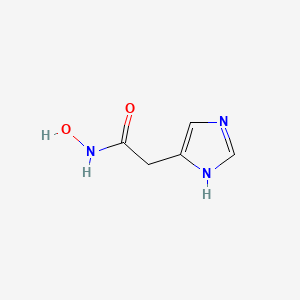

![4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile](/img/structure/B3360118.png)
![7-Chloro-2,5-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3360142.png)
![5-nitro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B3360148.png)
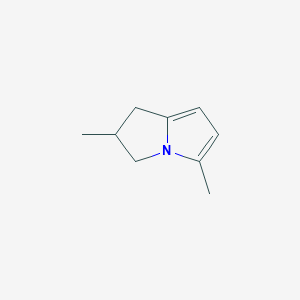


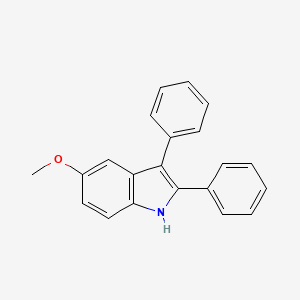
![5,6,7,8-Tetrahydro-4H-thieno[3,4-b]indole](/img/structure/B3360191.png)
![2-(2,3-Difluoro-4-iodophenyl)[1,3]dioxolane](/img/structure/B3360192.png)
